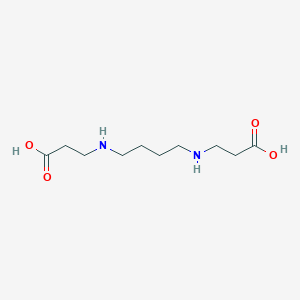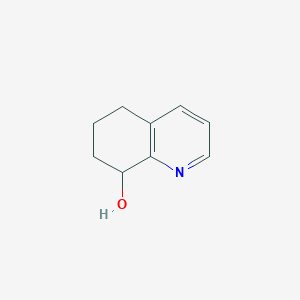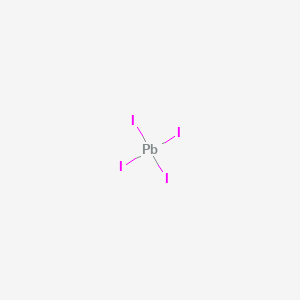
Tetraiodoplumbane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetraiodoplumbane (TIPb) is a chemical compound that has gained attention in the scientific community due to its unique properties and potential applications. It is a highly reactive and unstable compound, which makes it challenging to handle and study. However, recent advancements in synthesis methods and research techniques have led to significant progress in understanding its mechanism of action and potential applications.
Mecanismo De Acción
The mechanism of action of Tetraiodoplumbane is still not fully understood, but it is believed to involve the transfer of iodine atoms to organic substrates. This transfer can lead to the formation of new carbon-carbon and carbon-heteroatom bonds, which are essential for the synthesis of complex organic molecules. Tetraiodoplumbane has also been shown to act as a radical initiator, which can initiate chain reactions in certain chemical transformations.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of Tetraiodoplumbane have not been extensively studied, but it is known to be highly toxic and reactive. It can cause severe damage to the skin, eyes, and respiratory system upon exposure. Therefore, it is essential to handle Tetraiodoplumbane with caution and follow proper safety protocols.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Tetraiodoplumbane is its high reactivity, which makes it a useful reagent for various chemical transformations. However, its instability and toxicity can also pose significant challenges for handling and storing. Therefore, it is essential to use proper safety measures and dispose of Tetraiodoplumbane waste properly.
Direcciones Futuras
There are several future directions for Tetraiodoplumbane research, including exploring its potential applications in medicinal chemistry and materials science. Tetraiodoplumbane has been shown to have potential as a catalyst for various reactions, including the synthesis of pharmaceuticals and natural products. Additionally, Tetraiodoplumbane could be used as a building block for the synthesis of novel materials with unique properties, such as high conductivity and thermal stability. Further research is needed to fully understand the potential applications of Tetraiodoplumbane in these areas.
In conclusion, Tetraiodoplumbane is a highly reactive and unstable compound that has gained attention in the scientific community for its potential applications in organic synthesis and catalysis. Although its mechanism of action is still not fully understood, recent advancements in synthesis methods and research techniques have led to significant progress in understanding its properties and potential applications. Further research is needed to fully explore the potential applications of Tetraiodoplumbane in medicinal chemistry and materials science.
Métodos De Síntesis
Tetraiodoplumbane can be synthesized through several methods, including the reaction of lead with iodine in the presence of a reducing agent, such as sodium borohydride. Another method involves the reaction of lead iodide with iodine in the presence of a Lewis acid catalyst, such as aluminum chloride. These methods have been refined over time to produce high yields of Tetraiodoplumbane, making it more accessible for research purposes.
Aplicaciones Científicas De Investigación
Tetraiodoplumbane has been studied extensively for its potential applications in organic synthesis and catalysis. It has been used as a reagent in various chemical transformations, including the synthesis of complex organic molecules and natural products. Tetraiodoplumbane has also been explored as a catalyst for various reactions, such as the dehydrogenation of alkanes and the oxidation of alcohols.
Propiedades
Número CAS |
13779-98-1 |
|---|---|
Nombre del producto |
Tetraiodoplumbane |
Fórmula molecular |
I4Pb |
Peso molecular |
715 g/mol |
Nombre IUPAC |
tetraiodoplumbane |
InChI |
InChI=1S/4HI.Pb/h4*1H;/q;;;;+4/p-4 |
Clave InChI |
CDTCEQPLAWQMLB-UHFFFAOYSA-J |
SMILES |
I[Pb](I)(I)I |
SMILES canónico |
I[Pb](I)(I)I |
Otros números CAS |
13779-98-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



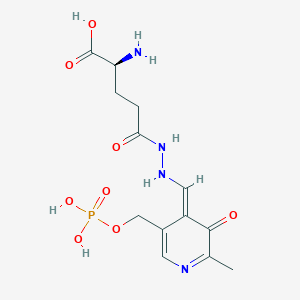
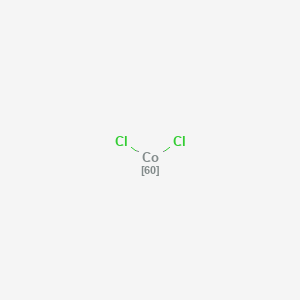

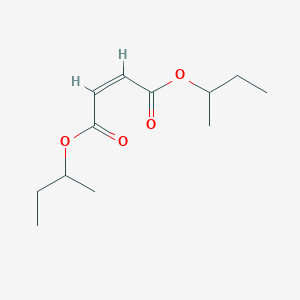
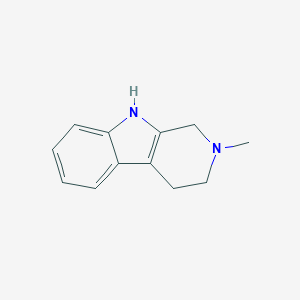
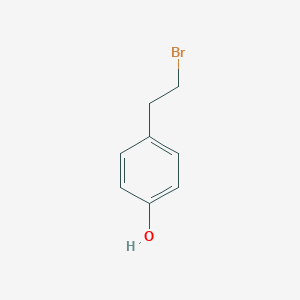

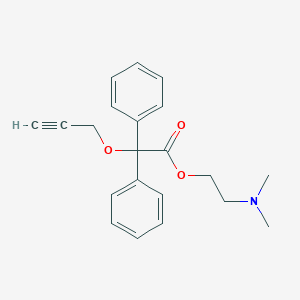
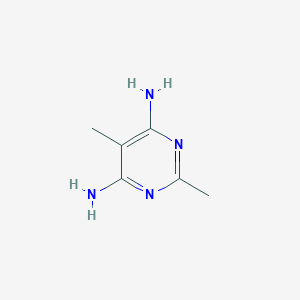
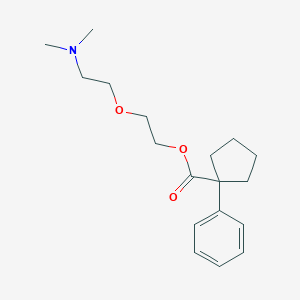
![N,N-Dimethyl-1H-benzo[d]imidazole-2-carboxamide](/img/structure/B83812.png)
![6-Bromo-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B83813.png)
